molecular formula C14H23N3OS B6918634 N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide

N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B6918634
M. Wt: 281.42 g/mol
InChI Key: PFICTVNPIFHHBD-UHFFFAOYSA-N
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Description

N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group, which is a functional group derived from acetic acid.

Properties

IUPAC Name

N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-10(12-6-4-3-5-7-12)15-8-13-9-19-14(17-13)16-11(2)18/h9-10,12,15H,3-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFICTVNPIFHHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NCC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted amine and a thioamide can yield the thiazole ring, which is then further reacted with acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The thiazole ring and acetamide group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide: These compounds share a similar core structure but differ in the substituents attached to the thiazole ring and acetamide group.

    Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate: These derivatives feature an ester group in place of the acetamide group.

Uniqueness

N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide is unique due to the presence of the cyclohexylethylamino group, which can significantly influence its biological activity and chemical properties. This structural feature may enhance its binding interactions with molecular targets, leading to improved efficacy in various applications.

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